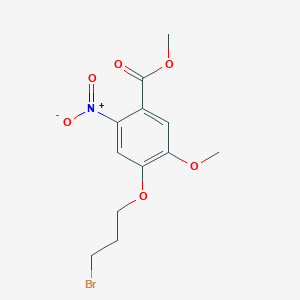

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGOTMLRZAILCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471206 | |

| Record name | methyl 5-methoxy-4-(3-bromopropoxy)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343308-49-6 | |

| Record name | methyl 5-methoxy-4-(3-bromopropoxy)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

-

Disconnection 1 : The 3-bromopropoxy group is introduced via nucleophilic substitution of a phenolic hydroxyl group.

-

Disconnection 2 : The nitro group is installed early due to its strong meta-directing effects, ensuring subsequent substitutions occur at desired positions.

-

Disconnection 3 : Methyl esterification is prioritized to stabilize the carboxylic acid moiety and streamline purification.

Stepwise Synthesis and Methodologies

Synthesis of 4-Hydroxy-5-Methoxy-2-Nitrobenzoic Acid

Esterification to Methyl 4-Hydroxy-5-Methoxy-2-Nitrobenzoate

Alkylation with 1,3-Dibromopropane

-

Conditions :

-

Yield : 68% (after silica gel chromatography, EtOAc/hexanes 1:3).

-

Purity : 98% (¹H NMR, CDCl₃): δ 8.12 (d, J = 2.1 Hz, 1H), 7.94 (dd, J = 2.1, 8.7 Hz, 1H), 6.89 (d, J = 8.7 Hz, 1H), 4.31 (t, J = 6.3 Hz, 2H), 3.91 (s, 3H), 3.54 (t, J = 6.3 Hz, 2H), 2.44 (quintet, J = 6.3 Hz, 2H).

Synthesis of Methyl 4-(3-Bromopropoxy)-5-Methoxybenzoate

Nitration of Methyl 4-(3-Bromopropoxy)-5-Methoxybenzoate

Synthesis of 3-Bromopropoxy-Benzaldehyde Intermediate

-

Starting Material : 4-Hydroxy-5-methoxybenzaldehyde.

-

Alkylation : 1,3-Dibromopropane (1.2 eq), K₂CO₃, acetone, reflux, 8 h.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 42 | 31 | 38 |

| Regioselectivity | High | Moderate | High |

| Purification Complexity | Low | High | Moderate |

| Scalability | Excellent | Poor | Good |

Key Findings :

-

Route 1 offers superior regioselectivity and scalability due to early nitration.

-

Route 3’s oxidative step introduces variability in yields (55–65%).

Optimization Strategies

Nitration Conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Reduction: Methyl 4-(3-aminopropoxy)-5-methoxy-2-nitrobenzoate.

Ester Hydrolysis: 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate is utilized in various scientific research fields, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: For the development of potential pharmaceutical agents, particularly those targeting specific biological pathways.

Material Science: In the preparation of functionalized polymers and advanced materials with unique properties.

Biological Studies: As a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromopropoxy group can serve as a reactive site for further functionalization, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of nitro-substituted benzoate esters. Below is a detailed comparison with structurally analogous derivatives:

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (CAS: 214470-57-2)

- Molecular Formula: C₁₂H₁₄ClNO₆

- Molecular Weight : 303.70 g/mol

- Key Differences :

- Substituent : Chlorine vs. bromine in the propoxy chain.

- Reactivity : The chloro derivative is less reactive in nucleophilic substitutions due to the weaker leaving-group ability of Cl⁻ compared to Br⁻. This impacts its utility in subsequent alkylation or amination steps .

- Applications : Intermediate for Dasatinib synthesis, an anticancer drug .

- Physical Properties : Yellow solid (mp: 63–65°C) ; crystallizes with weak C–H···O hydrogen bonds forming a 3D network .

- Synthetic Yield : Achieves 94–97% purity via nitration and esterification .

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 61032-41-5)

- Molecular Formula: C₁₆H₁₅NO₆

- Molecular Weight : 317.29 g/mol

- Key Differences :

- Substituent : Benzyloxy group replaces the bromopropoxy chain.

- Stability : The bulky benzyl group increases steric hindrance, reducing reactivity in substitution reactions but enhancing π-π stacking in crystal structures .

- Synthesis : Prepared via benzylation of 4-hydroxy-3-methoxybenzoic acid, followed by nitration .

- Safety Profile : Classified with hazards H302 (harmful if swallowed) and H315 (skin irritation) .

Methyl 5-methoxy-2-nitro-4-(3-piperidin-1-yl-propoxy)benzoate (Compound 6)

- Molecular Formula : C₁₇H₂₃N₃O₆

- Molecular Weight : 365.39 g/mol

- Key Differences :

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate (CAS: 923690-09-9)

- Molecular Formula: C₁₀H₉F₂NO₆

- Molecular Weight : 277.18 g/mol

- Key Differences: Substituent: Difluoromethoxy group imparts high electronegativity, altering electronic properties and metabolic stability.

Research Findings and Implications

- Reactivity Trends : Bromine’s superior leaving-group ability makes Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate more reactive than its chloro analog, favoring its use in alkylation or cross-coupling reactions .

- Crystallography : The chloro derivative exhibits intermolecular C–H···O interactions, stabilizing its crystal lattice . The bromo analog likely has similar packing but with altered bond lengths due to bromine’s larger atomic radius.

- Toxicity : Brominated compounds generally pose higher toxicity risks than chloro derivatives, necessitating stringent handling protocols .

Biological Activity

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate, also known by its CAS number 343308-49-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Bromoalkoxy group : Enhances lipophilicity and may influence membrane permeability.

- Methoxy group : Potentially increases solubility and stability.

- Nitro group : Often associated with various biological activities, including anti-cancer properties.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can enhance cholinergic signaling, potentially improving cognitive function .

- Receptor Modulation : There is evidence suggesting that the compound may interact with various receptors, modulating their activity. This could lead to downstream effects on cellular signaling pathways involved in inflammation and apoptosis .

- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, reducing oxidative stress within cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 Value (μM) | Target |

|---|---|---|---|

| Study 1 | AChE Inhibition | 1.52 - 4.95 | hAChE |

| Study 2 | BuChE Inhibition | 6.97 - 7.65 | hBuChE |

| Study 3 | Antioxidant Activity | Not specified | Cellular |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results showed a significant reduction in cell death and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases.

- Anti-cancer Properties : Preliminary research indicates that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. The nitro group is hypothesized to play a crucial role in this mechanism, potentially through the generation of reactive nitrogen species that promote cell death .

- Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory pathways, reducing cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate, and how is the nitro group introduced?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. For the analogous chlorinated compound (Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate), nitration is achieved by reacting Methyl 4-(3-chloropropoxy)-3-methoxybenzoate with concentrated nitric acid in acetic acid at 50°C for 2 hours, followed by crystallization from acetonitrile to yield the nitro derivative . For the brominated variant, substituting 1,3-dibromopropane in alkylation steps (e.g., nucleophilic substitution under basic conditions) is critical, as seen in bromopropoxy-containing intermediates in kinase inhibitor syntheses .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer :

- X-ray crystallography resolves the molecular structure, as demonstrated for the chlorinated analog, revealing planarity of aromatic rings and intermolecular hydrogen bonding .

- HPLC with MeCN/water (0.1% formic acid) mobile phases and C18 columns (e.g., YMC-Actus Triart) confirms purity (≥94–97% for related compounds) .

- NMR spectroscopy (¹H/¹³C) identifies substituent environments, such as methoxy (δ ~3.8–4.0 ppm) and nitro groups (δ ~8.0–8.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How can low yields in bromopropoxy alkylation steps be mitigated during synthesis?

- Methodological Answer : Optimize reaction conditions using phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) and inert atmospheres to enhance reactivity. For example, stirring (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with 1,3-dibromopropane under nitrogen at room temperature for 16 hours improved yields to 22% after silica gel chromatography (hexane/ethyl acetate) . Temperature control (e.g., reflux in acetonitrile) and excess cesium carbonate (2–3 equiv.) further stabilize intermediates .

Q. What role does this compound play in the synthesis of kinase inhibitors or other pharmacologically active agents?

- Methodological Answer : It serves as a key intermediate in drugs like Dasatinib (a tyrosine kinase inhibitor) by enabling selective alkylation of heterocyclic cores. The bromopropoxy group enhances solubility and binding affinity in kinase active sites . Analogous chlorinated derivatives are precursors to Aurora kinase inhibitors (e.g., ZM-447439), where nitro reduction and subsequent amidation are critical steps .

Q. How should researchers address discrepancies in purity data between HPLC and NMR analyses?

- Methodological Answer : Cross-validate using orthogonal methods. For instance, HPLC may overestimate purity due to co-eluting impurities, while NMR integration of proton signals (e.g., methoxy vs. nitro protons) provides quantitative ratios. In one study, HPLC reported 97% purity for a chlorinated analog, but NMR revealed residual solvents, necessitating repeated crystallization .

Q. What strategies enhance the pharmacological relevance of this compound in inflammation or cancer research?

- Methodological Answer : Structural analogs (e.g., Methyl 4-((2-(tert-butyl)-6-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate) demonstrate anti-inflammatory activity by blocking leukocyte migration (IC₅₀ = 2.4 µM) without cytotoxicity. Modifying the bromopropoxy chain length or introducing electron-withdrawing groups (e.g., trifluoromethyl) can improve target specificity .

Data Contradiction Analysis

Q. Why do crystallographic data for related compounds show variability in dihedral angles of aromatic rings?

- Methodological Answer : Crystal packing forces (e.g., C–H···O hydrogen bonds) induce conformational flexibility. For Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, two independent molecules in the asymmetric unit exhibit a dihedral angle of 9.12° between aromatic planes, attributed to weak intermolecular interactions . Brominated analogs may display greater steric hindrance, altering angles.

Methodological Best Practices

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) for intermediates and preparative HPLC for final compounds .

- Safety : Handle bromopropoxy precursors in fume hoods; avoid inhalation/contact (refer to SDS guidelines for related brominated compounds) .

- Scale-up : Employ continuous flow reactors for nitration steps to control exothermic reactions and improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.